N-(2-cyanophenyl)acetamide
Overview
Description
“N-(2-cyanophenyl)acetamide” is a chemical compound with the molecular formula C9H8N2O . It is also known by other names such as 2-Acetamidobenzonitrile and N-(2-Cyano-phenyl)-acetamide .
Synthesis Analysis
The synthesis of “this compound” involves a nucleophilic attack between NH3 and the C═C═O intermediate . More detailed information about the synthesis process can be found in the relevant papers .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI code for this compound is 1S/C9H8N2O/c1-7(12)11-9-5-3-2-4-8(9)6-10/h2-5H,1H3,(H,11,12) .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 160.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 160.063662883 g/mol . The topological polar surface area of the compound is 52.9 Ų .
Scientific Research Applications
Synthesis and Reactivity
Chemoselective Acetylation of 2-Aminophenol : N-(2-Hydroxyphenyl)acetamide, related to N-(2-cyanophenyl)acetamide, is an important intermediate for antimalarial drug synthesis. A study by Magadum & Yadav, 2018 optimized its synthesis, examining various acyl donors and reaction conditions.
Building Block in Heterocyclic Synthesis : The synthesis and reactions of 2-cyano-N-(4-sulfamoylphenyl) acetamide, a structurally similar compound, were reviewed by Gouda, 2014. This compound serves as a building block for polyfunctionalized heterocyclic compounds.
Biological Activities
Anti-arthritic Properties : A study on N-(2-hydroxy phenyl) acetamide, a related compound, showed significant anti-arthritic properties in adjuvant-induced arthritis in rats, as reported by Jawed et al., 2010.
Analgesic Metabolite Formation : Research by Högestätt et al., 2005 demonstrated that acetaminophen, after deacetylation to its primary amine, is conjugated with arachidonic acid to form a potent TRPV1 agonist, indicating a pathway for drug metabolism in the nervous system.
Environmental Impact
- Herbicide Metabolism : A study by Coleman et al., 1999 examined the metabolism of alachlor (2-chloro-N-methoxymethyl-N-(2,6-diethylphenyl)acetamide), a herbicide, in human liver microsomes, highlighting the complex metabolism of chloroacetamide herbicides.
Drug Synthesis and Evaluation
Anticancer Drug Synthesis : Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound with anticancer potential, and analyzed its structure and molecular docking (Sharma et al., 2018).
Synthesis of Antimalarial Drugs : Werbel et al. (1986) explored the synthesis of a series of compounds, including N-[5-[(alkylamino)methyl]-6-hydroxy[1,1'-biphenyl]-3-yl]acetamides, for their antimalarial activity (Werbel et al., 1986).
Environmental Toxicology
- Cyto-genotoxicity Study on Zebra Mussel : The cyto-genotoxicity of paracetamol (N-(4-hydroxyphenyl)acetamide), a structurally related compound, was evaluated on the zebra mussel, providing insights into environmental toxicity (Parolini et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
N-(2-cyanophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7(12)11-9-5-3-2-4-8(9)6-10/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGPZUVDPPNGNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40291091 | |
Record name | N-(2-cyanophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40291091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25116-00-1 | |
Record name | N-(2-Cyanophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25116-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 73082 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025116001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 25116-00-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73082 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-cyanophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40291091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetamide, N-(2-cyanophenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of N-(2-cyanophenyl)acetamide as described in the research?
A1: The research primarily explores the use of this compound as a building block in the synthesis of 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-ones. [] This class of compounds exhibits potent topoisomerase-I inhibitory activity, making them promising candidates for anticancer therapies. [] The research highlights a copper(I)-catalyzed nitrile-addition/N-arylation ring-closure cascade reaction utilizing this compound as a starting material. []
Q2: Can you elaborate on the mechanism of action of the synthesized 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-ones and their potential as anticancer agents?
A2: The synthesized 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-ones act as topoisomerase-I inhibitors. [] Topoisomerase-I is an enzyme crucial for DNA replication and transcription. By inhibiting this enzyme, these compounds interfere with the normal functioning of cancer cells, leading to cell death. The research specifically highlights compound 3-chloro-5,12-bis[2-(dimethylamino)ethyl]-5,12-dihydro-6H-[1,3]dioxolo[4',5':5,6]indolo[3,2-c]quinolin-6-one (2k), derived from this compound, for its potent in vitro and in vivo anticancer activity against various cancer cell lines, including those resistant to existing therapies. []
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